![molecular formula C10H12FNO2 B2652252 4-[(3-Fluorophenyl)amino]oxolan-3-ol CAS No. 1183972-22-6](/img/structure/B2652252.png)

4-[(3-Fluorophenyl)amino]oxolan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

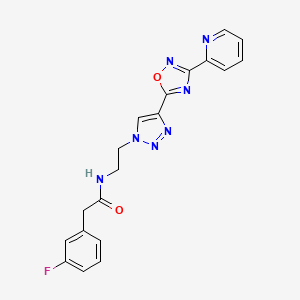

The compound “4-[(3-Fluorophenyl)amino]oxolan-3-ol” is a complex organic molecule. It contains a total of 29 atoms, including 14 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Fluorine atom . The molecule includes a five-membered ring and a six-membered ring, a secondary amine (aliphatic), a hydroxyl group, a secondary alcohol, an ether (aliphatic), and an Oxolane .

Molecular Structure Analysis

The molecule “this compound” contains a total of 30 bonds, including 16 non-Hydrogen bonds, 6 multiple bonds, and 3 rotatable bonds . It also contains 6 aromatic bonds, indicating the presence of an aromatic ring structure .Aplicaciones Científicas De Investigación

Chromatography and Detection

4-[(3-Fluorophenyl)amino]oxolan-3-ol's derivatives have been utilized in chromatography. For example, derivatives like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole have been used as pre-column fluorescent labeling reagents in high-performance liquid chromatography for amino acids. This method allows for sensitive detection of amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).

Fluorescence in Chemical Biology

Fluorophores, including derivatives of this compound, have significantly impacted the study of biological systems. These compounds are used to construct fluorescent macromolecules such as peptides and proteins, enabling non-invasive studies in cells and organisms. They assist in tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution (Cheng et al., 2020).

Antimalarial Activity

The decomposition products of 4-fluorophenyl derivatives, including those similar to this compound, have been studied for their antimalarial activities. These compounds show promise in inhibiting the parasite SERCA PfATP6, although their mechanism of action may not directly relate to their decomposition into radicals (Haynes et al., 2007).

Met Kinase Inhibition

Derivatives of this compound have been identified as potent and selective inhibitors of the Met kinase, a critical target in cancer therapy. These compounds have shown efficacy in tumor models and have progressed to clinical trials (Schroeder et al., 2009).

Propiedades

IUPAC Name |

4-(3-fluoroanilino)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-7-2-1-3-8(4-7)12-9-5-14-6-10(9)13/h1-4,9-10,12-13H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVBLEKVRFRKKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Methoxy-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2652169.png)

![N-[[5-(Trifluoromethyl)oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B2652172.png)

![5-((4-bromophenyl)sulfonyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2652176.png)

![N-cycloheptyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2652177.png)

![4-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2652179.png)

![[1-(4-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanamine hydrochloride](/img/structure/B2652180.png)

![2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2652183.png)

![7-butyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2652184.png)

![N-cyclopropyl-4-{[1-(2-furoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2652186.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one](/img/structure/B2652192.png)